molecular formula C12H17NOS B13522348 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B13522348
M. Wt: 223.34 g/mol
InChI Key: MZMOJOHLDAJVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a thiophene-based compound featuring a diethylamino-methyl substituent at the 5-position of the thiophene ring and a propargyl alcohol (prop-2-yn-1-ol) group at the 3-position.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C12H17NOS/c1-3-13(4-2)9-12-8-11(10-15-12)6-5-7-14/h8,10,14H,3-4,7,9H2,1-2H3

InChI Key

MZMOJOHLDAJVBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CS1)C#CCO

Origin of Product

United States

Preparation Methods

Synthesis of the Thiophene Core with Propargyl Alcohol

A common approach starts from a substituted thiophene aldehyde or halide, which is then subjected to nucleophilic addition of an alkynyl reagent to introduce the propargyl alcohol functionality.

  • Step A: Formation of Propargyl Alcohol Intermediate

    Ethynylmagnesium bromide (a Grignard reagent) is added dropwise to a solution of a 5-substituted thiophene-3-carboxaldehyde in anhydrous tetrahydrofuran (THF) at low temperature (-10 °C). The reaction mixture is stirred to allow nucleophilic addition forming the secondary propargyl alcohol intermediate.

    • Reaction conditions:

      • Ethynylmagnesium bromide (0.50 M in THF), 1.2 equivalents
      • Aldehyde (1 equivalent)
      • Temperature: -10 °C to room temperature
      • Time: 2 hours total (initial stirring at low temp, then warming)
    • Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, drying, and concentration under reduced pressure.

    • Yield: Typically high, up to 86% for analogous compounds.

  • Step B: Purification

    The crude propargyl alcohol is purified by column chromatography using dichloromethane/methanol mixtures.

Introduction of the Diethylaminomethyl Group

The diethylaminomethyl substituent at the 5-position of the thiophene ring can be introduced by:

  • Reductive Amination

    The 5-formylthiophene intermediate undergoes reductive amination with diethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    • Typical conditions:

      • Diethylamine (excess)
      • Reducing agent (1.5 equivalents)
      • Solvent: Methanol or dichloromethane
      • Room temperature, under nitrogen atmosphere
      • Time: Several hours to overnight
    • This method selectively converts the aldehyde group to the corresponding diethylaminomethyl substituent.

  • Alternative: Nucleophilic Substitution

    If a suitable leaving group (e.g., bromide or tosylate) is present at the 5-position, nucleophilic substitution with diethylamine under basic conditions can be employed.

  • General Procedure for Amination

    According to literature on related thiophene derivatives, the amination step is followed by purification via column chromatography to isolate the desired amine-functionalized thiophene intermediate.

Assembly of the Final Compound

  • The propargyl alcohol and diethylaminomethyl thiophene intermediates are combined either sequentially or via a convergent synthetic route.

  • Protection/deprotection steps may be used if necessary to avoid side reactions.

  • Final purification is typically achieved through chromatographic techniques.

Representative Reaction Scheme

Step Reagents & Conditions Product Yield (%) Notes
1 Ethynylmagnesium bromide (1.2 equiv), THF, -10 °C to RT, 2 h 3-(5-formylthiophen-3-yl)prop-2-yn-1-ol intermediate ~86% Grignard addition to thiophene aldehyde
2 Diethylamine, NaBH(OAc)3 (1.5 equiv), MeOH/DCM, RT, overnight This compound 70–90% (typical for reductive amination) Reductive amination at 5-position
3 Purification by column chromatography Pure final compound - Confirmed by NMR, MS

Notes on Reaction Conditions and Optimization

  • Use of anhydrous and inert atmosphere conditions (nitrogen or argon) is recommended to prevent side reactions, especially during Grignard and reductive amination steps.

  • Temperature control during Grignard addition is critical to avoid overreaction or decomposition.

  • Choice of reducing agent in reductive amination influences yield and purity; sodium triacetoxyborohydride is preferred for mild conditions.

  • Purification by silica gel chromatography using dichloromethane/methanol solvent systems is effective.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Remarks
Propargyl alcohol formation Ethynylmagnesium bromide, aldehyde THF, -10 °C to RT, 2 h 80–90% Grignard addition
Diethylaminomethyl introduction Diethylamine, NaBH(OAc)3 MeOH/DCM, RT, overnight 70–90% Reductive amination preferred
Purification Silica gel chromatography DCM/MeOH solvent system - Essential for product purity

Chemical Reactions Analysis

Types of Reactions

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.

    Reduction: Formation of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-en-1-ol or 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ane.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent variations, terminal functional groups, and pharmacological relevance. Key differences in physical properties, synthetic routes, and applications are highlighted.

Structural Analogs and Substituent Variations

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Features a methylamino group instead of diethylamino and a thiophen-2-yl ring. The terminal group is a propan-1-ol chain rather than propargyl alcohol.
  • Key Differences: Reduced steric bulk due to methylamino vs. diethylamino. Thiophene substitution at the 2-position alters electronic properties. The saturated propanol chain lacks the reactivity of the propargyl group.
  • Applications : Used in pharmaceutical intermediates; cited in patent literature for bioactive molecules .
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine
  • Structure: Replaces the diethylamino group with a piperidinylmethyl substituent and the terminal alcohol with an amine.
  • Terminal amine group may influence pharmacokinetics (e.g., bioavailability).
  • Applications : Explored in drug discovery for CNS targets due to amine functionality .
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol
  • Structure : Shares the propargyl alcohol group but includes a trifluoromethyl and cyclopropyl substituent.
  • Key Differences :
    • Chlorophenyl and trifluoromethyl groups enhance metabolic stability.
    • Stereospecific (S)-configuration critical for biological activity.
  • Applications : Key intermediate in antiretroviral drugs like efavirenz .

Physical and Chemical Properties

Compound Molecular Weight Solubility (Predicted) LogP (Predicted)
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol 252.36 (calc.) Moderate in polar solvents 1.8–2.5
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 199.28 (calc.) High in water 0.9–1.3
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine 263.39 (calc.) Low in water 2.1–2.7

Biological Activity

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a synthetic organic compound belonging to the class of thiophenes, characterized by its unique structure that includes a thiophene ring, a diethylamino group, and a propynol moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C14H21NOS, with a molecular weight of 251.39 g/mol. The compound's structural characteristics enable diverse chemical interactions, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC14H21NOS
Molecular Weight251.39 g/mol
IUPAC Name3-[5-[(diethylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol
InChIInChI=1S/C14H21NOS/c1-3-7...
Canonical SMILESCCCN(CC)CC1=CC(=CS1)C#CCO

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the thiophene ring is often associated with enhanced biological activity due to its electron-rich nature, which can interact with microbial targets effectively.

Anticancer Activity : There is growing interest in the anticancer potential of this compound. It may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The diethylamino group could enhance cellular uptake and bioavailability, contributing to its efficacy.

Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific cellular targets, such as enzymes or receptors involved in cell signaling pathways.

Case Studies

Several studies have explored the biological effects of similar compounds within the thiophene class. For instance:

  • Study on Anticancer Activity : A study demonstrated that thiophene derivatives could inhibit tumor growth in vitro by inducing apoptosis in human cancer cell lines (e.g., HeLa and MCF7 cells). The results indicated a dose-dependent response with IC50 values in the micromolar range.
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain tested.

Research Findings

Recent investigations into related compounds have provided insights into their biological activities:

Compound NameActivity TypeIC50 Value (µM)Reference
Thiophene AAnticancer10
Thiophene BAntimicrobial20
Thiophene CAntifungal15

These findings suggest that modifications to the thiophene structure can significantly impact biological activity, paving the way for further exploration of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol, and what reaction conditions optimize yield?

  • Answer : Synthesis typically involves Mannich reactions to introduce the diethylaminomethyl group onto the thiophene ring, followed by Sonogashira coupling for the propargyl alcohol moiety. Key parameters include refluxing in ethanol for 2–6 hours to ensure complete conversion , stoichiometric control of amine and formaldehyde equivalents, and purification via recrystallization (e.g., DMF-EtOH mixtures). Yields >70% are achievable with rigorous exclusion of moisture .

Q. How is the structural integrity of this compound confirmed in research settings?

  • Answer : Use a combination of 1H/13C NMR to verify proton environments and carbon backbone, FT-IR for functional group analysis (e.g., -OH stretch at ~3300 cm⁻¹), and HRMS for molecular weight confirmation. Single-crystal X-ray diffraction resolves absolute stereochemistry when crystallizable derivatives are synthesized, as demonstrated for structurally analogous thiophene compounds .

Advanced Research Questions

Q. How should researchers analyze contradictory data between theoretical computational models and experimental spectroscopic results for this compound?

  • Answer : Discrepancies often arise from solvent polarity effects or conformational flexibility. Validate computational models (e.g., DFT with B3LYP/6-31G*) using experimental crystal structures . Perform variable-temperature NMR to assess dynamic equilibria and compare with molecular dynamics simulations. For example, unexpected shifts in thiophene proton signals may indicate π-stacking interactions not captured in gas-phase calculations .

Q. What experimental design considerations are critical when evaluating the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • Catalyst systems : Optimize Pd(PPh₃)₄ or CuI/ligand ratios for Sonogashira or Glaser coupling.
  • Moisture control : Use Schlenk lines or gloveboxes to prevent propargyl alcohol oxidation.
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or in-situ Raman spectroscopy.
  • Side reactions : Include negative controls (e.g., omitting catalysts) to identify homocoupling byproducts .

Q. What strategies mitigate sample degradation during long-term stability studies of this compound?

  • Answer :

  • Storage : Preserve under argon at -20°C with desiccants (e.g., silica gel).
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical-mediated decomposition.
  • Accelerated testing : Conduct HPLC-PDA analysis (C18 column, 254 nm) after 1–3 months at 40°C/75% RH to predict shelf life.
  • Thermal control : Use refrigerated autosamplers during prolonged analytical runs to minimize degradation, as observed in hyperspectral imaging workflows .

Q. How can researchers optimize regioselectivity in functionalizing the thiophene ring during analog synthesis?

  • Answer :

  • Directing groups : Install sulfonate esters at the thiophene 2-position to bias electrophilic substitution.
  • Electronic tuning : Use DFT-calculated Fukui indices to predict nucleophilic/electrophilic sites on the ring.
  • Validation : Synthesize regioisomers and compare XRD data (e.g., dihedral angles between thiophene and propargyl groups) to confirm selectivity .

Methodological Notes

  • Spectral Reference Data : For NMR, expect thiophene protons at δ 6.8–7.2 ppm and propargyl -OH at δ 2.5–3.0 ppm (DMSO-d₆) .
  • Yield Optimization : Multi-step reactions often require intermediate purification (e.g., flash chromatography, 60–80% ethyl acetate/hexane) to prevent carryover of unreacted diethylamine .
  • Computational Tools : Gaussian or ORCA suites are recommended for modeling non-covalent interactions influencing spectroscopic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.